![molecular formula C24H29N3O3S B2380299 N-[( {4-[(アダマンタン-1-イル)メチル]-1,3-チアゾール-2-イル}カルバモイル)メチル]-2-フェノキシアセトアミド CAS No. 433262-09-0](/img/structure/B2380299.png)
N-[( {4-[(アダマンタン-1-イル)メチル]-1,3-チアゾール-2-イル}カルバモイル)メチル]-2-フェノキシアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide is a complex organic compound that features a unique adamantyl group attached to a thiazole ring
科学的研究の応用
N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability.
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound contains an adamantyl group, which is known to interact with a variety of biological targets . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the presence of the adamantyl group, it is possible that the compound could interact with multiple pathways
Pharmacokinetics
The adamantyl group is known to enhance lipophilicity, which could potentially improve absorption and distribution . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s activity. Specific information on how these factors influence the action of this compound is currently unavailable .
生化学分析
Biochemical Properties
Adamantane derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative. For instance, some adamantane derivatives have been found to interact with sigma receptors, which are unique classes of receptors that modulate different proteins, including N-methyl-D-aspartate receptor, and Ca2+ ion channels .
Cellular Effects
It is known that adamantane derivatives can have diverse effects on cellular processes, depending on their specific structures and the biomolecules they interact with .
Molecular Mechanism
The Chan–Lam reaction, a copper (II)-catalyzed reaction of amines with arylboronic acids, has been used for the synthesis of N-aryl derivatives of adamantane-containing amines . This suggests that the compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their high reactivity, which could potentially lead to changes in their effects over time .
Dosage Effects in Animal Models
The effects of N-[({4-[(Adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide at different dosages in animal models have not been specifically studied. The effects of adamantane derivatives can vary with different dosages .
Metabolic Pathways
Adamantane derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Adamantane derivatives are known for their high reactivity, which could potentially influence their localization or accumulation .
Subcellular Localization
The adamantane moiety in the compound could potentially influence its activity or function at the subcellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the adamantyl group. The final step involves the acylation of the thiazole derivative with 2-phenoxyacetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
類似化合物との比較
Similar Compounds
N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide: shares similarities with other adamantyl-containing thiazole derivatives.
4,4’-Dichlorobenzophenone: Another compound with a complex structure, used in different applications.
Uniqueness
The uniqueness of N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the thiazole ring provides a versatile platform for further functionalization.
特性
IUPAC Name |
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c28-21(13-25-22(29)14-30-20-4-2-1-3-5-20)27-23-26-19(15-31-23)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h1-5,15-18H,6-14H2,(H,25,29)(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRAVFWOGUNYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)NC(=O)CNC(=O)COC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2380216.png)
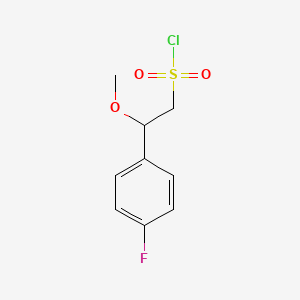
![1-{3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2380220.png)
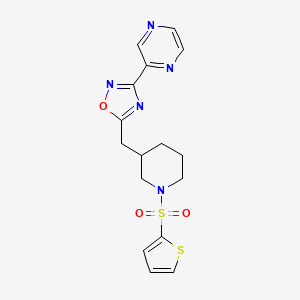
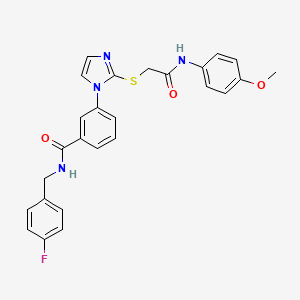
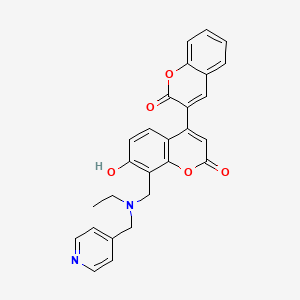
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2380226.png)
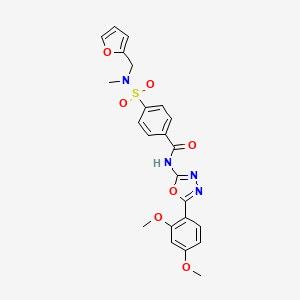
![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B2380231.png)
![3,4,5-trimethoxy-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)benzamide](/img/structure/B2380232.png)
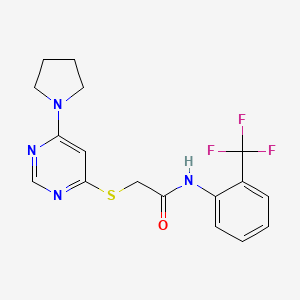
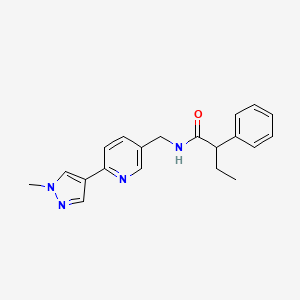
![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)
![4-[Cyano(hydroxy)methyl]benzonitrile](/img/structure/B2380239.png)
